BenchChemオンラインストアへようこそ!

TTP-8307

Antiviral OSBP Mechanism of Action

Differentiated OSBP inhibitor TTP-8307: Non-competitive with 25-OHC (unlike OSW-1/THEV), preserves native OSBP levels. Ideal for dissecting lipid transfer roles without sterol pathway interference. Validated with enviroxime cross-resistance (3A mutations V45A, I54F, H57Y) for 3A function studies. Potent control for CVB3 (EC50=1.2 µM), CVA16 (0.85 µM). Weak EV71 activity ensures specificity.

Molecular Formula C27H21FN4O
Molecular Weight 436.5 g/mol
Cat. No. B1256844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTP-8307
SynonymsTTP-8307
Molecular FormulaC27H21FN4O
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C3=CN=C(N3)C4=CC5=CC=CC=C5C=N4
InChIInChI=1S/C27H21FN4O/c1-17(18-9-11-23(28)12-10-18)31-27(33)21-8-4-7-20(13-21)25-16-30-26(32-25)24-14-19-5-2-3-6-22(19)15-29-24/h2-17H,1H3,(H,30,32)(H,31,33)/t17-/m1/s1
InChIKeySIBDJDZVNXVLEX-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTP-8307: A Potent, Selective Inhibitor of Enterovirus Replication Targeting Oxysterol-Binding Protein (OSBP)


TTP-8307 is a small molecule antiviral agent that functions as a potent and selective inhibitor of the replication of several rhino- and enteroviruses. Its primary mechanism of action involves the direct inhibition of oxysterol-binding protein (OSBP), thereby disrupting the PI4KIIIβ-PI4P-OSBP pathway essential for viral replication organelle formation . Key antiviral activity is demonstrated against coxsackievirus B3 (CVB3) with an EC50 of 1.2 μM, and it also inhibits poliovirus Sabin strains and coxsackievirus A16 (EC50 = 0.85 μM) and A21 (EC50 = 5.34 μM) . This compound is a critical tool for studying host-targeting antiviral strategies.

Why TTP-8307 Cannot Be Simply Substituted by Other OSBP or Enterovirus Inhibitors in Research


While several compounds, including itraconazole, OSW-1, and T-00127-HEV2 (THEV), are known to target OSBP and inhibit enterovirus replication, they exhibit distinct and non-interchangeable mechanisms of action at the molecular level . TTP-8307, along with itraconazole, does not compete with the endogenous ligand 25-hydroxycholesterol for OSBP binding, a feature that differentiates it from OSW-1 and THEV . Furthermore, unlike OSW-1, TTP-8307 does not induce a reduction in cellular OSBP protein levels and lacks the prophylactic antiviral activity conferred by that specific mechanism . These critical functional differences, coupled with varying antiviral spectra and potencies against specific enterovirus strains, mean that generic substitution within this class will lead to divergent and non-comparable experimental outcomes, as detailed in the quantitative evidence below.

TTP-8307: Quantitative Differentiation from Key OSBP and Enterovirus Inhibitor Comparators


Distinct OSBP Ligand-Binding Site Engagement Compared to OSW-1 and THEV

In a fluorescence polarization assay, TTP-8307 at 1 μM demonstrated a clear mechanistic divergence from other OSBP inhibitors. Specifically, it did not inhibit the binding of 25-hydroxycholesterol (25-OHC) to the OSBP ligand-binding domain, a property shared with itraconazole but in direct contrast to OSW-1 and T-00127-HEV2 (THEV), which are effective inhibitors of 25-OHC binding . This indicates TTP-8307 interacts with OSBP via a distinct, non-competitive binding site.

Antiviral OSBP Mechanism of Action Ligand Binding

Absence of OSBP Protein Reduction and Prophylactic Activity, a Key Divergence from OSW-1

A key functional distinction is that treatment with TTP-8307 does not reduce intracellular OSBP protein levels, in stark contrast to OSW-1, which induces a sustained reduction in OSBP that confers prophylactic antiviral protection . Consequently, TTP-8307 cannot provide the pre-treatment antiviral effect observed with OSW-1 .

Antiviral OSBP Mechanism of Action Prophylaxis

Potent and Broad-Spectrum Antiviral Activity Against Key Enterovirus Strains

TTP-8307 demonstrates potent, low-micromolar antiviral activity against a panel of clinically relevant enteroviruses. Its potency is defined by an EC50 of 1.2 μM against coxsackievirus B3 (CVB3) , and notably, a strong EC50 of 0.85 μM against coxsackievirus A16 . This contrasts with its weak activity against EV71 (EC50 > 60 μM), highlighting a specific spectrum of activity . In comparison, the classic 3A-targeting inhibitor enviroxime shows potent activity against EV71 (EC50 = 0.15 μM) but a different resistance profile .

Antiviral Enterovirus Potency Broad-Spectrum

Cross-Resistance with Enviroxime Confirms a Shared, Distinct Target Pathway

TTP-8307 and enviroxime exhibit cross-resistance, a finding that validates they converge on a common target pathway involving the viral 3A protein . Drug-resistant variants of CVB3 selected against TTP-8307 all carry mutations in the 3A protein, with key mutations being V45A, I54F, and H57Y . These same 3A mutations also confer resistance to enviroxime, distinguishing both from inhibitors like PIK93 which target the host PI4KIIIβ kinase directly .

Antiviral Drug Resistance Enterovirus Mechanism of Action

Optimal Research and Industrial Applications for TTP-8307 Based on Quantitative Differentiation


Mechanistic Studies on OSBP Function Without Disrupting Cellular Sterol Homeostasis

Given that TTP-8307 does not inhibit the binding of the endogenous ligand 25-hydroxycholesterol to OSBP, it serves as an ideal tool for dissecting OSBP's role in viral replication without interfering with its native lipid-sensing function . This allows researchers to study the specific contribution of OSBP's lipid transfer activity to the viral life cycle, a task confounded by sterol-competitive inhibitors like OSW-1 and THEV .

Investigating Viral 3A Protein Function and Resistance Mechanisms

The well-characterized cross-resistance of TTP-8307 with enviroxime, mediated by specific mutations in the viral 3A protein (e.g., V45A, I54F, H57Y), positions it as a preferred chemical probe for studying 3A function in enterovirus replication . It offers a potent alternative to enviroxime, enabling orthogonal validation of 3A-related phenotypes and facilitating studies on the evolution of viral drug resistance .

Antiviral Screening and Profiling Against Coxsackievirus B3 and A16

With its defined and potent activity against CVB3 (EC50 = 1.2 μM) and CVA16 (EC50 = 0.85 μM), TTP-8307 is a highly effective positive control and reference compound in antiviral screening campaigns focused on these clinically significant pathogens . Its weak activity against EV71 (EC50 > 60 μM) further refines its use as a specificity control in broader enterovirus panels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTP-8307

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.